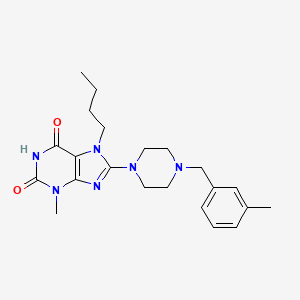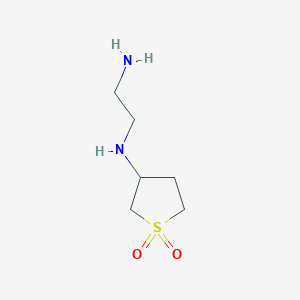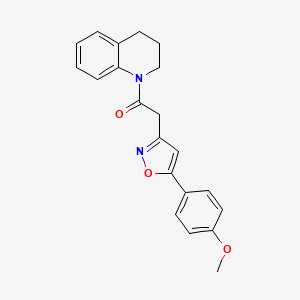![molecular formula C15H23NO B2868146 N-[2-(2-Adamantyl)ethyl]prop-2-enamide CAS No. 2361641-81-6](/img/structure/B2868146.png)
N-[2-(2-Adamantyl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Adamantyl)ethyl]prop-2-enamide, also known as AEA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEA belongs to the class of fatty acid amides and is structurally similar to an endocannabinoid known as anandamide.
Mecanismo De Acción
N-[2-(2-Adamantyl)ethyl]prop-2-enamide acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, and appetite. This compound binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body, including the brain and immune system. This compound also acts on other receptors, such as the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the regulation of neurotransmitter release, the modulation of ion channels, and the inhibition of inflammatory responses. This compound also has antioxidant properties and has been shown to protect against oxidative stress. Additionally, this compound has been shown to have anti-proliferative effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-Adamantyl)ethyl]prop-2-enamide has several advantages for use in lab experiments, including its stability and ease of synthesis. This compound is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound can be metabolized quickly in vivo, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for research on N-[2-(2-Adamantyl)ethyl]prop-2-enamide. One area of interest is the development of more potent and selective this compound analogs that can be used for therapeutic purposes. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications. This compound has also been investigated for its potential use in the treatment of addiction, and further research in this area is needed. Finally, studies are needed to investigate the potential side effects of this compound and its long-term safety.
Conclusion:
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective, analgesic, and anti-inflammatory effects, and it has been investigated for its potential use in the treatment of various diseases. This compound acts on the endocannabinoid system and has several biochemical and physiological effects. This compound has several advantages for use in lab experiments, including its stability and ease of synthesis, but it also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective analogs and further studies on its potential therapeutic applications.
Métodos De Síntesis
N-[2-(2-Adamantyl)ethyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 2-adamantanone with ethylamine, followed by the reaction of the resulting product with acryloyl chloride. The final product is purified using chromatography techniques. The purity of this compound is crucial for its use in scientific research, and several methods have been developed for its purification, including recrystallization and HPLC.
Aplicaciones Científicas De Investigación
N-[2-(2-Adamantyl)ethyl]prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects, and it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have analgesic effects, and it has been studied for its potential use in the treatment of chronic pain. Additionally, this compound has been investigated for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-[2-(2-adamantyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-15(17)16-4-3-14-12-6-10-5-11(8-12)9-13(14)7-10/h2,10-14H,1,3-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOUANPTIMNXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)
![N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide](/img/structure/B2868069.png)



![2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868076.png)


![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-methylpiperidino)methanone](/img/structure/B2868080.png)
![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)


